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Compound of Interest

Compound Name: 2-Chloro-6-methylpyridin-3-ol

Cat. No.: B031160

An In-Depth Technical Guide to 2-Chloro-6-methylpyridin-3-ol for Advanced Research

This guide serves as a comprehensive technical resource on 2-Chloro-6-methylpyridin-3-ol,
designed for researchers, medicinal chemists, and drug development professionals. It moves
beyond a simple data sheet to provide foundational knowledge, practical methodologies, and
contextual applications, ensuring a deep understanding of this valuable chemical intermediate.

Section 1: Core Identification and Molecular
Architecture

2-Chloro-6-methylpyridin-3-ol is a substituted pyridine derivative that serves as a crucial
building block in the synthesis of complex organic molecules. Its unique arrangement of a
hydroxyl group, a chlorine atom, and a methyl group on the pyridine ring offers distinct
reactivity profiles that are leveraged in multi-step synthetic campaigns.

IUPAC Name: 2-Chloro-6-methylpyridin-3-ol

Synonyms: 2-Chloro-3-hydroxy-6-picoline, 2-Chloro-3-hydroxy-6-methylpyridine[1]

CAS Number: 35680-24-1[1]

Molecular Formula: CeHsCINO[2]

Molecular Weight: 143.57 g/mol [2]
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The structural arrangement of the molecule is paramount to its chemical behavior. The chlorine
atom at the 2-position and the hydroxyl group at the 3-position are key functional handles for
subsequent chemical transformations.

Caption: Molecular Structure of 2-Chloro-6-methylpyridin-3-ol.

Section 2: Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and reaction
conditions. While comprehensive experimental data for 2-Chloro-6-methylpyridin-3-ol is not
extensively published, the available information and data from analogous structures are
summarized below.

Property Value / Description Source(s)

Yellow to brown solid; also
Appearance . [2]
reported as a white powder.

N ) Data not available in surveyed
Boiling Point ] [3]
literature.

_ _ Data not available in surveyed
Melting Point ]
literature.

- Data not available in surveyed
Solubility literature

N Store under inert gas (Nitrogen
Storage Conditions [2]
or Argon) at 2-8°C.

The lack of published melting and boiling points suggests that the compound may be thermally
labile or that this data has not been formally reported in accessible literature. Researchers
should determine these properties empirically if required for process development.

Section 3: Representative Synthetic Approach

While specific, peer-reviewed synthetic procedures for 2-Chloro-6-methylpyridin-3-ol are not
readily found in broad searches, a plausible and logical pathway can be designed based on
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established transformations of pyridine derivatives. A common strategy involves the
diazotization of an amino group followed by a Sandmeyer-type reaction.

Proposed Workflow: Diazotization and Chlorination

This hypothetical protocol starts from the commercially available 2-amino-6-methylpyridin-3-ol.
The causality is clear: the amino group is an excellent precursor to a diazonium salt, which is a
versatile intermediate that can be readily displaced by a halide.

CuCl/aq. HCI
(Sandmeyer Reaction)

2-Chloro-6-methylpyridin-3-ol
(Target Compound)

2-Amino-6-methylpyridin-3-ol | _Diazotization
(Starting Material)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Chloro-6-methylpyridin-3-ol.
Step-by-Step Methodology (Hypothetical Protocol):

e Dissolution: Dissolve 2-amino-6-methylpyridin-3-ol in an aqueous solution of hydrochloric
acid and cool the mixture to 0-5°C in an ice-water bath. The acid serves both as a solvent
and a reactant.

o Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) to the
mixture. The temperature must be strictly controlled below 5°C to prevent the unstable
diazonium salt from decomposing. The reaction progress is monitored by testing for the
presence of nitrous acid with starch-iodide paper.

o Sandmeyer Reaction: In a separate flask, prepare a solution of copper(l) chloride (CuCl) in
hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution.
Effervescence (nitrogen gas) will be observed as the diazonium group is replaced by the
chlorine atom.

o Work-up: After the addition is complete, allow the reaction to warm to room temperature and
stir for several hours. The product can then be extracted into an organic solvent (e.g., ethyl
acetate), washed with brine, and dried over anhydrous sodium sulfate.
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 Purification: The crude product is purified, typically via silica gel column chromatography, to
yield the final 2-Chloro-6-methylpyridin-3-ol.

This self-validating protocol includes clear steps and checkpoints (temperature control,
monitoring) to ensure the successful formation of the desired product.

Section 4: Analytical Characterization Profile

To confirm the identity and purity of synthesized 2-Chloro-6-methylpyridin-3-ol, a suite of
analytical techniques is employed. While specific spectra for this compound are not publicly
cataloged, the expected spectral features can be reliably predicted.

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:
o Asinglet for the methyl (—CHs) protons, likely in the 2.2-2.6 ppm range.

o Two doublets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two
coupled protons on the pyridine ring.

o Abroad singlet for the hydroxyl (~OH) proton, whose chemical shift is highly dependent on
solvent and concentration.

e 13C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals
corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine
will be significantly shifted, as will the carbons bonded to the nitrogen and oxygen atoms[4].

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a
molecular ion peak (M*). A key feature for validation is the (M+2)* peak, which should have
an intensity approximately one-third that of the molecular ion peak, a characteristic isotopic
signature for a molecule containing one chlorine atom([5].

« Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the
3200-3600 cm~1 region, characteristic of the O-H stretching of the hydroxyl group. C-H, C=C,
and C=N stretching vibrations from the aromatic ring would also be present in the fingerprint
region.

Section 5: Key Applications in Medicinal Chemistry
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The primary value of 2-Chloro-6-methylpyridin-3-ol for drug development professionals lies in
its role as a key intermediate in the synthesis of kinase inhibitors, particularly for the TGF-3
signaling pathway.

Core Application: Synthesis of ALK5 Inhibitors

This compound is a documented reagent used in the preparation of potent and selective
inhibitors of Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-[3 type | receptor
(TGFBR1)[6]. The TGF-B/ALKS5 signaling pathway is a critical regulator of cellular processes
including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis
and the progression of various cancers[7][8]. Small-molecule ALKS5 inhibitors that block this
pathway are therefore highly attractive therapeutic candidates[9][10].

The synthesis often involves a nucleophilic aromatic substitution (SnAr) reaction where the
hydroxyl group of 2-Chloro-6-methylpyridin-3-ol displaces a leaving group on another
aromatic system, forming a diaryl ether linkage, a common motif in kinase inhibitors.

2-Chloro-6-methylpyridin-3-ol
(Key Intermediate)
Heterocyclic Scaffold
(e.g., with a leaving group)

Final ALKS5 Inhibitor
(e.g., Anticancer Agent)

Nucleophilic Aromatic
Substitution (SnAr)

Diaryl Ether-Linked Precursor

Further Functionalization
& Derivatization

Click to download full resolution via product page
Caption: Role of 2-Chloro-6-methylpyridin-3-ol in ALK5 inhibitor synthesis.

This strategic use of 2-Chloro-6-methylpyridin-3-ol allows medicinal chemists to construct
complex molecular architectures necessary for potent and selective inhibition of the ALK5
kinase domain, representing a vital step in the development of next-generation cancer and anti-
fibrotic therapies.

Section 6: Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for 2-Chloro-6-methylpyridin-3-ol is not widely
available, the hazards can be inferred from structurally similar compounds like other chlorinated
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pyridines[11][12][13]. Extreme caution is warranted.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety
goggles or a face shield.

Hazards:
o Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[11][13].

o lrritation: Causes skin irritation and serious eye irritation[11][13]. May cause respiratory
irritation.

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat,
drink, or smoke when using this product. Wash hands thoroughly after handling.

First Aid:

o Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated
clothing.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.

o Inhalation: Move person to fresh air and keep comfortable for breathing.
o Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations. Do not allow it to enter drains.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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